molecular formula C14H25NO3 B8757172 11-(Acryloylamino)undecanoic acid CAS No. 6268-48-0

11-(Acryloylamino)undecanoic acid

Cat. No. B8757172
CAS RN: 6268-48-0
M. Wt: 255.35 g/mol
InChI Key: CUNGVEJZKXUPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Acryloylamino)undecanoic acid is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-(Acryloylamino)undecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(Acryloylamino)undecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6268-48-0

Product Name

11-(Acryloylamino)undecanoic acid

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

11-(prop-2-enoylamino)undecanoic acid

InChI

InChI=1S/C14H25NO3/c1-2-13(16)15-12-10-8-6-4-3-5-7-9-11-14(17)18/h2H,1,3-12H2,(H,15,16)(H,17,18)

InChI Key

CUNGVEJZKXUPNC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

For the preparation of stationary phases, the inner walls of capillaries were vinylized with 3-(trimethoxylsilyppropyl methacrylate. Subsequently, AAUA, EDMA, 1-propanol, 1,4-butanediol, water, and AIBN were mixed ultrasonically into a homogenous solution and purged with nitrogen for 10 min. A 45 cm long silanized capillary was tilled with the polymerization mixture up to a length of 35 cm, sealed with rubber septum, and then placed in a gas chromatography (GC) oven to polymerize for 20 hours at 60° C. The reaction scheme for the polymerization is shown in Scheme 1. Each column of the experimental design was made in duplicate. After the polymerization of the mixture, the monolithic column was washed with methanol for 12 hours using a HPLC pump to remove unreacted monomers and porogens. An on-column detection window was made next to the polymer bed using a thermal wire stripper. Finally, the column was cut to 45 cm with an effective length of 30 cm.
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